2-[3-(Cycloheptylamino)phenoxy]acetamide
Description
2-[3-(Cycloheptylamino)phenoxy]acetamide is a synthetic small molecule characterized by a phenoxy-acetamide backbone substituted with a cycloheptylamine group at the meta-position of the aromatic ring.
Properties
IUPAC Name |
2-[3-(cycloheptylamino)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(18)11-19-14-9-5-8-13(10-14)17-12-6-3-1-2-4-7-12/h5,8-10,12,17H,1-4,6-7,11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPFJYOFAGVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=CC=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The compound shares structural similarities with several phenoxy-acetamide derivatives documented in the evidence. Key differentiating factors include:
- Cycloalkylamino substituents: The cycloheptyl group distinguishes it from analogs with smaller cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or aromatic amines.
- Position of substitution: The meta-position of the cycloheptylamino group contrasts with para-substituted analogs, which may influence steric hindrance and receptor binding .
Table 1: Structural and Functional Comparison
Key Research Findings and Limitations
- Biological Relevance : The lack of direct data on the target compound necessitates extrapolation from structural analogs. Para-substituted derivatives generally show higher activity than meta-substituted ones in receptor-binding assays .
- Physicochemical Properties : The cycloheptyl group likely increases molecular weight and logP compared to smaller cycloalkyl analogs, which could impact bioavailability and CNS penetration .
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